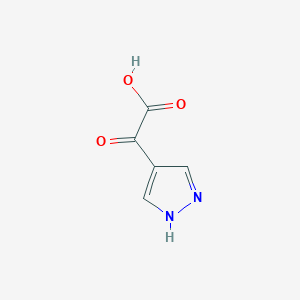
2-oxo-2-(1H-pyrazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-(1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the pyrazole ring imparts unique chemical properties, making it a versatile building block for synthesizing more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(1H-pyrazol-4-yl)acetic acid typically involves the oxidation of 2-(pyrazol-4-yl)ethanol. One efficient approach is the recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines, followed by oxidation using potassium permanganate (KMnO4) . This method yields this compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-oxo-2-(1H-pyrazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-(pyrazol-4-yl)ethanol yields this compound .
Applications De Recherche Scientifique
2-oxo-2-(1H-pyrazol-4-yl)acetic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-oxo-2-(1H-pyrazol-4-yl)acetic acid involves interactions with various molecular targets. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity. Specific pathways and targets depend on the compound’s derivatives and their intended applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-oxo-2-(1H-pyrazol-3-yl)acetic acid: Similar in structure but differs in the position of the pyrazole ring.
2-oxo-2-(1H-pyrazol-5-yl)acetic acid: Another isomer with different chemical properties.
Uniqueness
Its derivatives exhibit distinct biological and chemical properties, making it a valuable compound for various research fields .
Propriétés
Formule moléculaire |
C5H4N2O3 |
|---|---|
Poids moléculaire |
140.10 g/mol |
Nom IUPAC |
2-oxo-2-(1H-pyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H4N2O3/c8-4(5(9)10)3-1-6-7-2-3/h1-2H,(H,6,7)(H,9,10) |
Clé InChI |
VLSKTPLUADFXIK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13607340.png)


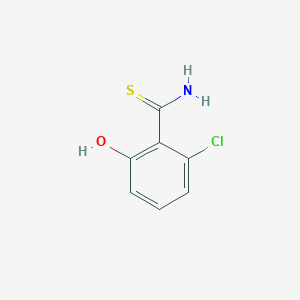
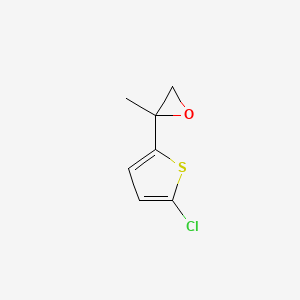

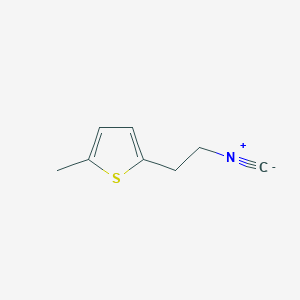
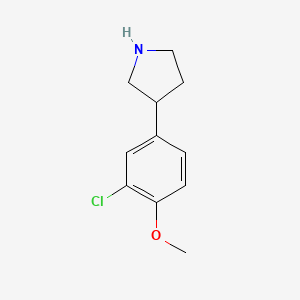
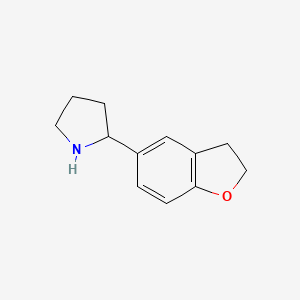

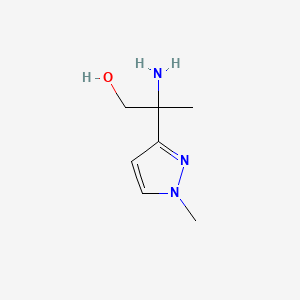
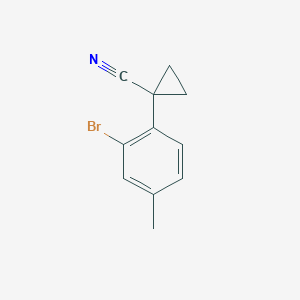
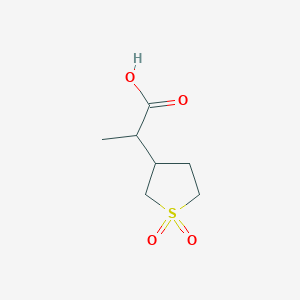
![benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate](/img/structure/B13607435.png)
